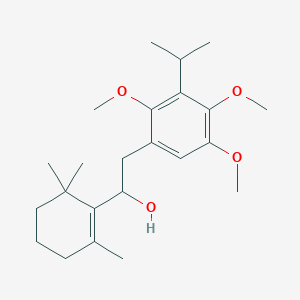
2-(3-Isopropyl-2,4,5-trimethoxyphenyl)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Isopropyl-2,4,5-trimethoxyphenyl)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol is a chemical compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TCM-2, and it is a derivative of the natural product myristicin.
Mécanisme D'action
The mechanism of action of TCM-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, TCM-2 has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
In addition to its potential therapeutic applications, TCM-2 has also been investigated for its biochemical and physiological effects. Studies have shown that TCM-2 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, TCM-2 has been shown to modulate the activity of certain signaling pathways that are involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TCM-2 in lab experiments is that it is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, TCM-2 has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one limitation of using TCM-2 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on TCM-2. One area of interest is in the development of TCM-2 derivatives that have improved potency and selectivity for specific cancer cell types. Additionally, further studies are needed to fully understand the mechanism of action of TCM-2 and its potential as an anti-inflammatory agent. Finally, clinical trials are needed to determine the safety and efficacy of TCM-2 in humans.
Méthodes De Synthèse
The synthesis of TCM-2 involves several steps, including the condensation of 3-isopropyl-2,4,5-trimethoxybenzaldehyde with cyclohexenone, followed by reduction with sodium borohydride to yield the corresponding alcohol. The final step involves the introduction of a trimethylsilyl group to protect the alcohol functionality.
Applications De Recherche Scientifique
TCM-2 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has been in the field of cancer treatment, where TCM-2 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, TCM-2 has been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Propriétés
Nom du produit |
2-(3-Isopropyl-2,4,5-trimethoxyphenyl)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol |
|---|---|
Formule moléculaire |
C23H36O4 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-(2,4,5-trimethoxy-3-propan-2-ylphenyl)-1-(2,6,6-trimethylcyclohexen-1-yl)ethanol |
InChI |
InChI=1S/C23H36O4/c1-14(2)19-21(26-7)16(13-18(25-6)22(19)27-8)12-17(24)20-15(3)10-9-11-23(20,4)5/h13-14,17,24H,9-12H2,1-8H3 |
Clé InChI |
CXVDKAXBVQFMNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C(CC2=CC(=C(C(=C2OC)C(C)C)OC)OC)O |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C(CC2=CC(=C(C(=C2OC)C(C)C)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



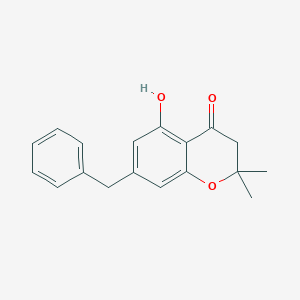
![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)
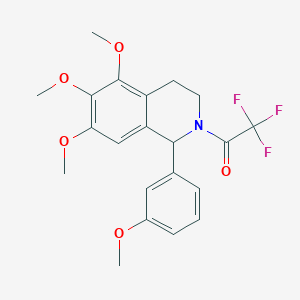
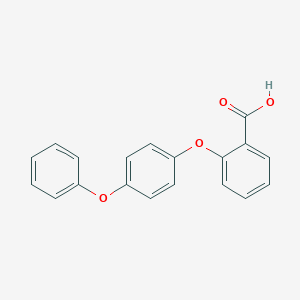
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)
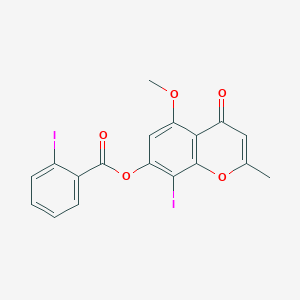
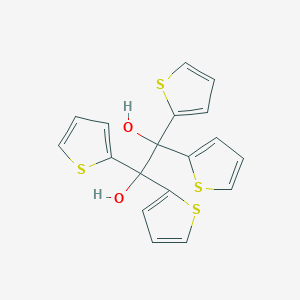
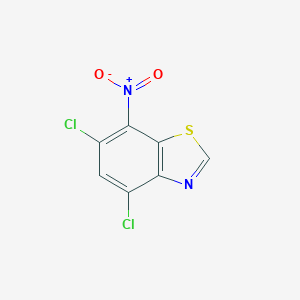
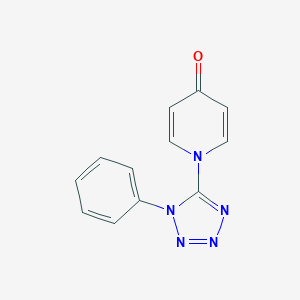
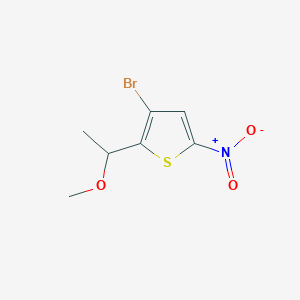
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)